
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable amine derivatives with triazine precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-N~2~,N~2~-bis(trimethylsilyl)-1,3-diphospha-2,4,5-triborabicyclo[1.1.1]pentane-2,4,5-triamine
- 3,6-diiodo-9,9-dimethyl-N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)xanthe
Uniqueness
N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine stands out due to its specific structural features and the resulting chemical properties
Eigenschaften
CAS-Nummer |
70611-21-1 |
|---|---|
Molekularformel |
C15H29N5 |
Molekulargewicht |
279.42 g/mol |
IUPAC-Name |
4-N,4-N,5-N,5-N-tetra(propan-2-yl)triazine-4,5-diamine |
InChI |
InChI=1S/C15H29N5/c1-10(2)19(11(3)4)14-9-16-18-17-15(14)20(12(5)6)13(7)8/h9-13H,1-8H3 |
InChI-Schlüssel |
JKUPHFWGXODDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CN=NN=C1N(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

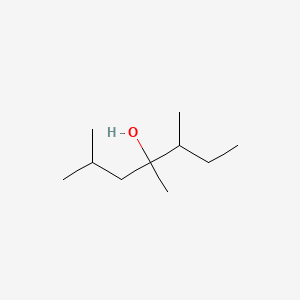
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
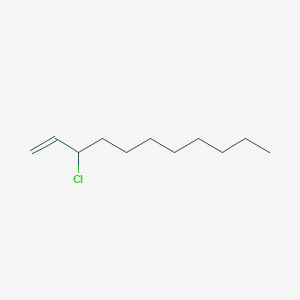
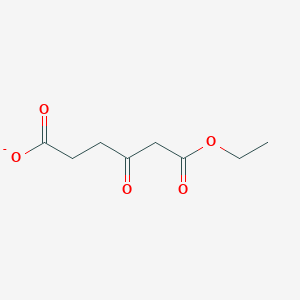
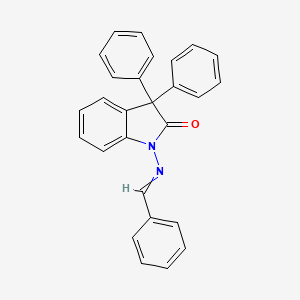
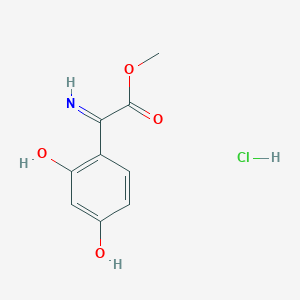
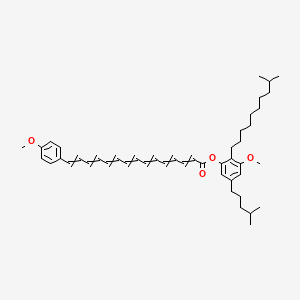

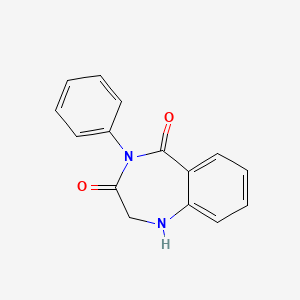

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

